Cas no 2680847-01-0 (4-Acetyl-1,4-thiazepane-6-carboxylic acid)

4-Acetyl-1,4-thiazepane-6-carboxylic acid is a heterocyclic compound featuring a seven-membered thiazepane ring with acetyl and carboxylic acid functional groups. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug development. The presence of both acetyl and carboxyl groups allows for further derivatization, making it a valuable intermediate for constructing pharmacologically active molecules. Its rigid thiazepane scaffold contributes to conformational stability, which can enhance binding affinity in target interactions. The compound is suitable for use in peptide mimetics, enzyme inhibitors, and other bioactive agents. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4-Acetyl-1,4-thiazepane-6-carboxylic acid structure
2680847-01-0 structure
Product name:4-Acetyl-1,4-thiazepane-6-carboxylic acid
CAS No:2680847-01-0
MF:C8H13NO3S
MW:203.258721113205
CID:6577630
PubChem ID:165912729

4-Acetyl-1,4-thiazepane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-4154970
    • 4-acetyl-1,4-thiazepane-6-carboxylic acid
    • 2680847-01-0
    • 4-Acetyl-1,4-thiazepane-6-carboxylic acid
    • Inchi: 1S/C8H13NO3S/c1-6(10)9-2-3-13-5-7(4-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
    • InChI Key: GBEQCSXDORGDBT-UHFFFAOYSA-N
    • SMILES: S1CCN(C(C)=O)CC(C(=O)O)C1

Computed Properties

  • Exact Mass: 203.06161445g/mol
  • Monoisotopic Mass: 203.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.9Ų
  • XLogP3: -0.3

4-Acetyl-1,4-thiazepane-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4154970-0.05g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
0.05g
$1320.0 2025-03-15
Enamine
EN300-4154970-0.5g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
0.5g
$1509.0 2025-03-15
Enamine
EN300-4154970-5.0g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
5.0g
$4557.0 2025-03-15
Enamine
EN300-4154970-2.5g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
2.5g
$3080.0 2025-03-15
Enamine
EN300-4154970-0.1g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
0.1g
$1384.0 2025-03-15
Enamine
EN300-4154970-1.0g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
1.0g
$1572.0 2025-03-15
Enamine
EN300-4154970-10.0g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
10.0g
$6758.0 2025-03-15
Enamine
EN300-4154970-0.25g
4-acetyl-1,4-thiazepane-6-carboxylic acid
2680847-01-0 95.0%
0.25g
$1447.0 2025-03-15

Additional information on 4-Acetyl-1,4-thiazepane-6-carboxylic acid

Introduction to 4-Acetyl-1,4-thiazepane-6-carboxylic acid (CAS No: 2680847-01-0)

4-Acetyl-1,4-thiazepane-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680847-01-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazepane class, a structural motif characterized by a sulfur-containing seven-membered ring fused to a six-membered azine ring. The presence of an acetyl group at the 4-position and a carboxylic acid moiety at the 6-position introduces unique functional properties that make it a promising candidate for further exploration in drug discovery and development.

The thiazepane scaffold has long been recognized for its biological relevance, with numerous derivatives exhibiting diverse pharmacological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized applications such as neuroprotective and anticancer properties. The structural features of thiazepanes contribute to their ability to interact with biological targets, making them valuable in the design of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new derivatives of thiazepane-based compounds. The introduction of functional groups such as acetyl and carboxylic acid can modulate the pharmacokinetic and pharmacodynamic profiles of these molecules, enhancing their potential as drug candidates. For instance, the acetyl group can influence metabolic stability and bioavailability, while the carboxylic acid moiety provides opportunities for further derivatization, including salt formation and conjugation with other bioactive molecules.

4-Acetyl-1,4-thiazepane-6-carboxylic acid has been studied in various contexts, particularly in the search for new pharmacophores that could lead to the development of more effective treatments for neurological disorders. Preliminary studies suggest that this compound may exhibit neuroprotective effects by interacting with specific neurotransmitter systems or by modulating ion channel activity. These findings are particularly intriguing given the increasing prevalence of neurodegenerative diseases worldwide, highlighting the need for innovative therapeutic strategies.

The carboxylic acid group in 4-Acetyl-1,4-thiazepane-6-carboxylic acid also opens up possibilities for further chemical modifications. For example, esterification or amidation of this group can yield derivatives with enhanced solubility or targeted delivery properties. Additionally, the compound’s heterocyclic structure allows it to be incorporated into larger molecular frameworks, potentially enhancing its binding affinity to biological targets. Such modifications are crucial in optimizing drug candidates for clinical use.

Recent advances in computational chemistry have also facilitated the study of 4-Acetyl-1,4-thiazepane-6-carboxylic acid and its derivatives. Molecular modeling techniques can predict binding interactions with biological targets such as enzymes and receptors, providing insights into potential mechanisms of action. These computational approaches complement experimental studies by allowing researchers to screen large libraries of compounds efficiently. This synergy between experimental and computational methods has accelerated the discovery process in medicinal chemistry.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Thiazepanes, in particular, have been extensively explored for their potential applications in treating various diseases. The structural versatility of thiazepanes allows for the creation of a wide range of derivatives with tailored properties. This flexibility is exemplified by 4-Acetyl-1,4-thiazepane-6-carboxylic acid, which represents a promising avenue for further research.

In conclusion, 4-Acetyl-1,4-thiazepane-6-carboxylic acid (CAS No: 2680847-01-0) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups and its belonging to the thiazepane class make it an attractive candidate for further exploration. Ongoing studies aim to elucidate its biological activities and optimize its pharmacological properties through structural modifications. As research in this area progresses, it is expected that compounds like 4-Acetyl-1,4-thiazepane-6-carboxylic acid will contribute significantly to the development of new therapeutic agents.

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